molecular formula C30H44O5 B135177 Glnsf CAS No. 139163-14-7

Glnsf

Cat. No. B135177
M. Wt: 484.7 g/mol
InChI Key: RHNWRQKXTGXIPM-MVKBXWJFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glnsf, also known as glutamine synthetase, is an enzyme that plays a crucial role in the synthesis of glutamine from glutamate. Glutamine is a non-essential amino acid that is involved in a variety of cellular processes, including protein synthesis, energy metabolism, and immune function. Glnsf is widely studied in the scientific community due to its importance in maintaining cellular homeostasis.

Scientific Research Applications

Glnsf is widely studied in the scientific community due to its importance in maintaining cellular homeostasis. It is involved in a variety of cellular processes, including protein synthesis, energy metabolism, and immune function. Glnsf has been implicated in the pathogenesis of a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Researchers are studying the role of Glnsf in these diseases to develop new treatments and therapies.

Mechanism Of Action

Glnsf catalyzes the transfer of an amino group from glutamate to ammonia, forming Glnsf. This reaction requires ATP and magnesium ions as cofactors. Glnsf is regulated by a variety of factors, including the availability of substrates, the concentration of Glnsf, and the activity of other enzymes involved in the Glnsf synthesis pathway. Glnsf is also regulated by post-translational modifications, including phosphorylation and acetylation.

Biochemical And Physiological Effects

Glnsf plays a crucial role in maintaining cellular homeostasis. It is involved in a variety of cellular processes, including protein synthesis, energy metabolism, and immune function. Glutamine, the product of Glnsf catalysis, is a non-essential amino acid that is involved in a variety of metabolic processes. Glutamine is a major source of energy for rapidly dividing cells, such as cancer cells. Glutamine is also involved in the regulation of immune function, the maintenance of gut integrity, and the prevention of muscle wasting.

Advantages And Limitations For Lab Experiments

Glnsf is widely studied in the laboratory due to its importance in maintaining cellular homeostasis. The advantages of studying Glnsf include its involvement in a variety of cellular processes, its regulation by a variety of factors, and its importance in the pathogenesis of a variety of diseases. The limitations of studying Glnsf include the complexity of its regulation and the difficulty of studying its function in vivo.

Future Directions

There are many future directions for the study of Glnsf. Researchers are studying the role of Glnsf in the pathogenesis of a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. They are also studying the regulation of Glnsf by post-translational modifications, including phosphorylation and acetylation. Future studies may also focus on the development of new treatments and therapies for diseases that involve Glnsf.

Synthesis Methods

Glnsf is synthesized by a variety of organisms, including bacteria, fungi, plants, and animals. The synthesis of Glnsf involves the transfer of an amino group from glutamate to ammonia, forming Glnsf. This reaction is catalyzed by Glnsf, which requires ATP and magnesium ions as cofactors. The synthesis of Glnsf is regulated by a variety of factors, including the availability of substrates, the concentration of Glnsf, and the activity of other enzymes involved in the Glnsf synthesis pathway.

properties

CAS RN

139163-14-7

Product Name

Glnsf

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aS)-10-hydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-6-oxo-3,4,5,6a,7,8,8a,10,11,12-decahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H44O5/c1-25-13-14-26(2,24(34)35)15-19(25)18-7-8-21-27(3)11-10-22(32)28(4,17-31)20(27)9-12-29(21,5)30(18,6)23(33)16-25/h7-8,20-22,31-32H,9-17H2,1-6H3,(H,34,35)/t20-,21-,22+,25-,26+,27+,28-,29-,30+/m1/s1

InChI Key

RHNWRQKXTGXIPM-MVKBXWJFSA-N

Isomeric SMILES

C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O

SMILES

CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O

Canonical SMILES

CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O

synonyms

GLNSF
glyyunnansapogenin F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.